Benzyl 2-hydroxy-3,6-dimethoxybenzoate
Description
Contextualization within Natural Product Chemistry
The primary context for the scientific interest in Benzyl (B1604629) 2-hydroxy-3,6-dimethoxybenzoate stems from its discovery as a natural product. It was identified and isolated from the seeds of Cassia fistula, a plant recognized for its diverse array of bioactive compounds. preprints.org The isolation of this compound was a significant finding, contributing to the rich phytochemical profile of Cassia fistula.
The process of isolating Benzyl 2-hydroxy-3,6-dimethoxybenzoate involved established techniques in natural product chemistry. Researchers utilized a series of chromatographic methods to separate the complex mixture of compounds present in the plant extract. The structure of the isolated compound was then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are instrumental in determining the precise arrangement of atoms within a molecule. preprints.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₅ |
| Molecular Weight | 288.29 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
Note: The properties listed are based on computational models and may vary slightly from experimentally determined values.
Historical Perspective of Benzoic Acid Derivatives and Benzyl Benzoates in Scientific Inquiry
The scientific journey of compounds related to this compound has a rich history. Benzoic acid, the foundational structure of this compound, was first described in the 16th century, derived from the dry distillation of gum benzoin. wikipedia.orginchem.org Its discovery marked an early milestone in organic chemistry. Over the centuries, the understanding and applications of benzoic acid and its derivatives have expanded significantly.
In the 19th century, Justus von Liebig and Friedrich Wöhler made significant contributions to understanding the composition of benzoic acid. wikipedia.org A pivotal moment in its medicinal history came in 1875 when Salkowski discovered its antifungal properties, leading to its use as a preservative. wikipedia.org Benzoic acid derivatives have since become a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including analgesics, antifungals, and anticancer agents. preprints.orgijcrt.org
Benzyl benzoate (B1203000), the ester component of the target molecule, also has a noteworthy history in scientific research. It was first studied for its medicinal properties in 1918. researchgate.net This simple ester of benzyl alcohol and benzoic acid gained prominence as an effective treatment for scabies and lice. researchgate.netgoogle.comnih.gov Its applications later expanded to include use as a repellent for various insects and as a component in perfumes and plasticizers. researchgate.netgoogle.com The historical success of both benzoic acid derivatives and benzyl benzoates in various applications has laid the groundwork for the investigation of more complex molecules like this compound.
Significance as a Research Target in Organic and Medicinal Chemistry Disciplines
The significance of this compound as a research target lies in the convergence of its natural origin and the established biological relevance of its structural components. While specific research on the biological activities of this particular compound is still emerging, the known properties of related structures provide a strong rationale for its investigation.
From an organic chemistry perspective, the synthesis of this compound and its analogs presents an interesting challenge. The synthesis of benzyl esters, in general, can be achieved through various methods, including the esterification of a carboxylic acid with benzyl alcohol, often catalyzed by an acid. chemicalbook.com The synthesis of substituted benzoates, like the target molecule, requires careful control of regioselectivity to ensure the correct placement of the hydroxyl and methoxy (B1213986) groups on the aromatic ring.
In the realm of medicinal chemistry, the structural motifs of this compound are associated with a range of biological activities. For instance, a closely related compound, Benzyl 2-hydroxy-6-methoxybenzoate, has demonstrated potent antifungal effects. chemicalbook.comontosight.aimedchemexpress.com This suggests that the specific arrangement of substituents on the aromatic ring of our target molecule could also confer interesting biological properties. The presence of methoxy groups is a common feature in many bioactive natural products and can influence a molecule's pharmacokinetic and pharmacodynamic properties.
The exploration of this compound as a research target is therefore driven by the potential to discover new therapeutic agents. Its natural origin suggests a degree of biological relevance, and the historical and ongoing success of benzoic acid derivatives and benzyl benzoates in medicine provides a solid foundation for future research into its potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
benzyl 2-hydroxy-3,6-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-19-12-8-9-13(20-2)15(17)14(12)16(18)21-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3 |
InChI Key |
ASQGNSYUWXVREW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)O)C(=O)OCC2=CC=CC=C2 |
Synonyms |
benzyl 2-hydroxy-3,6-dimethoxybenzoate |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Isolation Methodologies
Discovery and Isolation from Cassia fistula Seeds
Benzyl (B1604629) 2-hydroxy-3,6-dimethoxybenzoate was first reported as a new natural compound following its isolation from the seeds of Cassia fistula, a plant belonging to the Fabaceae family. nih.gov This discovery was part of a broader phytochemical investigation into the constituents of this plant, which is known for its traditional medicinal uses.
The initial step in isolating Benzyl 2-hydroxy-3,6-dimethoxybenzoate from Cassia fistula seeds involves extraction using organic solvents. While specific details can vary between studies, a common approach involves the use of methanol (B129727) or a mixture of dichloromethane (B109758) and methanol to create a crude extract from the plant material. For instance, a general procedure for phytochemical analysis of Cassia fistula involves successive extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and ethanol, to partition the chemical constituents based on their solubility.
| Plant Part | Solvent System | Extraction Method |
| Seeds | Methanol | Maceration or Soxhlet |
| Leaves | Methanol | Maceration |
| Stem Bark | Hexane, Chloroform, Ethyl Acetate, Ethanol | Soxhlet Extraction |
This table presents common extraction protocols used for Cassia fistula, from which this compound has been isolated.
Following extraction, the crude extract undergoes several chromatographic steps to isolate the pure compound. Column chromatography using silica (B1680970) gel is a fundamental technique employed for the initial fractionation of the extract. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
Further purification is often accomplished using High-Performance Liquid Chromatography (HPLC). nih.gov Reversed-phase HPLC, with columns such as C18, and mobile phases consisting of mixtures of acetonitrile (B52724) and water, is effective for obtaining highly pure this compound. nih.gov The fractions are monitored by Thin Layer Chromatography (TLC) and visualized under UV light or with staining reagents to identify the presence of the target compound.
Occurrence in Other Plant Species
Subsequent to its discovery in Cassia fistula, this compound has been identified in other plant species, indicating a broader distribution in the plant kingdom.
One notable source is Brickellia veronicaefolia, a plant from the Asteraceae family. A study on the aerial parts of this species led to the isolation and characterization of this compound among other benzoic acid derivatives. researchgate.net
While research on Securidaca diversifolia has revealed the presence of various benzyl benzoates, the specific compound this compound has not been explicitly reported in this species. However, related compounds such as benzyl 2-hydroxy-5-methoxy benzoate (B1203000) have been isolated from the closely related species Securidaca longipedunculata. ijcmas.comnih.gov
Co-isolation of Structurally Related Natural Products
During the isolation of this compound, several other structurally related compounds are often co-extracted and isolated. These co-isolated products provide valuable insights into the biosynthetic pathways within the plant.
From Cassia fistula seeds, a significant co-isolate is benzyl 2β-O-D-glucopyranosyl-3,6-dimethoxybenzoate. nih.gov This compound is a glucopyranosyl derivative of the target molecule, where a glucose unit is attached to the hydroxyl group. Other co-isolated compounds from Cassia fistula include chrysophanol (B1684469) and chrysophanein. nih.gov
In the case of Brickellia veronicaefolia, a rich array of other benzyl benzoates has been identified alongside this compound. researchgate.net These include benzyl 2,6-dimethoxybenzoate, 3-methoxybenzyl 2-hydroxy-6-methoxybenzoate, and benzyl 2-hydroxy-6-methoxybenzoate. researchgate.net The presence of these related esters suggests a common biosynthetic origin.
| Plant Source | Co-isolated Compound | Compound Class |
| Cassia fistula | Benzyl 2β-O-D-glucopyranosyl-3,6-dimethoxybenzoate | Benzyl Benzoate Glycoside |
| Cassia fistula | Chrysophanol | Anthraquinone |
| Cassia fistula | Chrysophanein | Anthraquinone |
| Brickellia veronicaefolia | Benzyl 2,6-dimethoxybenzoate | Benzyl Benzoate |
| Brickellia veronicaefolia | 3-Methoxybenzyl 2-hydroxy-6-methoxybenzoate | Benzyl Benzoate |
| Brickellia veronicaefolia | Benzyl 2-hydroxy-6-methoxybenzoate | Benzyl Benzoate |
This table details the structurally related natural products that have been co-isolated with this compound from different plant sources.
Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms.
¹H NMR Spectral Data Interpretation
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Benzyl (B1604629) 2-hydroxy-3,6-dimethoxybenzoate, the expected signals would correspond to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the aromatic protons of the benzoate (B1203000) ring, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the benzyl group's aromatic ring would typically appear in the 7.3-7.5 ppm range. rsc.orgrsc.org The benzylic protons (CH₂) would likely be observed as a singlet around 5.3 ppm. researchgate.net The two methoxy groups would present as distinct singlets, and the aromatic protons on the substituted benzoate ring would show characteristic splitting patterns based on their coupling with each other. The phenolic hydroxyl proton often appears as a broad singlet, with its chemical shift being concentration and solvent dependent.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl-H (aromatic) | 7.3-7.5 | Multiplet |
| Benzyl-CH₂ | ~5.3 | Singlet |
| Benzoate-H | Specific shifts dependent on position | Doublets |
| Methoxy-H (C3) | ~3.8 | Singlet |
| Methoxy-H (C6) | ~3.9 | Singlet |
| Hydroxyl-OH | Variable | Broad Singlet |
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In Benzyl 2-hydroxy-3,6-dimethoxybenzoate, distinct signals are expected for the carbonyl carbon of the ester, the carbons of both aromatic rings, the benzylic methylene carbon, and the two methoxy carbons. The carbonyl carbon is typically found in the highly deshielded region of the spectrum, around 165-175 ppm. rsc.orgst-andrews.ac.uk The aromatic carbons show signals between 110 and 160 ppm, with those bonded to oxygen appearing at lower field (higher ppm). The benzylic CH₂ carbon would be expected around 67 ppm, and the methoxy carbons around 56 ppm. rsc.orgchemicalbook.com
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~168 |
| Aromatic C-O | ~150-160 |
| Aromatic C-H/C-C | ~100-140 |
| Benzyl-CH₂ | ~67 |
| Methoxy-C | ~56 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the complete molecular structure. slideshare.netscience.gov
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. youtube.com For instance, it would show correlations between the coupled aromatic protons on the benzoate ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduyoutube.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. princeton.eduyoutube.com This is particularly powerful for identifying connectivity across quaternary carbons (carbons with no attached protons) and ester linkages. For example, it would show a correlation between the benzylic CH₂ protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This provides critical information about the molecule's three-dimensional structure and preferred conformation. For example, a NOESY spectrum could show correlations between the benzylic protons and the protons on the C6-methoxy group or the C5-aromatic proton, depending on the rotational conformation around the ester bond.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., EIMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and formula. In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Key fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a prominent peak for the benzyl cation (m/z 91), and the loss of the benzyloxy group to form the 2-hydroxy-3,6-dimethoxybenzoyl cation. Further fragmentation of the benzoate portion could involve the loss of methoxy groups or carbon monoxide.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. pressbooks.publibretexts.org The IR spectrum of this compound would exhibit several characteristic absorption bands.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200-3600 | Broad, due to hydrogen bonding pressbooks.pub |
| C-H (aromatic) | 3000-3100 | Stretching vibration libretexts.org |
| C-H (aliphatic) | 2850-3000 | Stretching vibration of CH₂ and CH₃ |
| C=O (ester) | 1680-1740 | Strong, sharp stretching vibration libretexts.org |
| C=C (aromatic) | 1450-1600 | In-ring stretching vibrations libretexts.org |
| C-O (ester/ether) | 1000-1300 | Stretching vibrations |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. msu.edu The benzene (B151609) rings and the carbonyl group in this compound constitute the primary chromophores. The presence of the hydroxyl and methoxy substituents on the benzoate ring, which are auxochromes, will shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzyl benzoate. researchgate.net The spectrum would likely show strong absorptions in the UV region, characteristic of π to π* transitions within the aromatic systems. msu.edu
X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination
Current Availability for this compound:
A thorough search of scientific databases and the chemical literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, experimental details regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates are not available.
Hypothetical Data from X-ray Crystallography:
Were a suitable crystal of this compound to be isolated and analyzed, a data table such as the one below would be generated. This table would provide the fundamental crystallographic parameters that describe the solid-state structure of the compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₆O₅ |
| Formula Weight | 288.29 g/mol |
| Crystal System | Unavailable |
| Space Group | Unavailable |
| Unit Cell Dimensions | |
| a | Unavailable |
| b | Unavailable |
| c | Unavailable |
| α | Unavailable |
| β | Unavailable |
| γ | Unavailable |
| Volume | Unavailable |
| Z (molecules per unit cell) | Unavailable |
Detailed Research Findings from Crystallography (If Available):
A complete crystallographic study would offer profound insights into the molecule's structure. Key findings would include:
Conformation of the Ester Group: The relative orientation of the benzyl and benzoate moieties would be determined, including the torsion angles that define the shape of the ester linkage.
Intramolecular Interactions: The presence and geometry of any intramolecular hydrogen bonds, for instance between the hydroxyl group and an adjacent methoxy group or the ester carbonyl, would be confirmed.
Intermolecular Interactions: The analysis would reveal how molecules of this compound pack together in the crystal lattice. This would include details on hydrogen bonding, π-π stacking between the aromatic rings, and van der Waals forces that stabilize the crystal structure.
Planarity of Aromatic Rings: The degree of planarity of the benzene rings could be precisely measured.
Without experimental data, any discussion of the solid-state structure of this compound remains speculative and based on the analysis of structurally similar compounds. The scientific community awaits the synthesis and crystallographic analysis of this compound to provide these definitive structural details.
Total Synthesis Strategies for this compound
The complete chemical synthesis of this compound from basic starting materials requires careful strategic planning, particularly concerning the formation of the ester linkage and the correct arrangement of substituents on the aromatic ring.
A logical retrosynthetic analysis of this compound involves disconnecting the ester bond, which is the most synthetically accessible linkage. This primary disconnection yields two key intermediates: 2-hydroxy-3,6-dimethoxybenzoic acid and benzyl alcohol .
The synthesis of the crucial benzoic acid intermediate can be envisioned as starting from the commercially available 2,5-dimethoxyphenol (B92355) . The introduction of the carboxylic acid group can be achieved through regioselective carboxylation. Methods like the Kolbe-Schmitt reaction, which involves treating the phenoxide with carbon dioxide under pressure, can be employed. mdpi.com Alternatively, formylation followed by oxidation represents another viable route. The directing effects of the hydroxyl and methoxy groups on the 2,5-dimethoxyphenol precursor guide the incoming carboxyl group primarily to the ortho position relative to the hydroxyl group.
The esterification of 2-hydroxy-3,6-dimethoxybenzoic acid with benzyl alcohol is a critical step in the total synthesis. Several methods are available, each with distinct advantages and optimization parameters.
One effective method involves the reaction of the hydroxybenzoic acid with a benzyl halide, such as benzyl bromide , in the presence of a suitable base. nih.gov A patent for the esterification of related hydroxybenzoic acids details a process using a non-quaternizable tertiary amine, like N,N-diisopropylethylamine, in a homogenous liquid phase to achieve high yields of the benzyl ester. ias.ac.in This method effectively avoids the quaternization of the amine by the benzyl halide, which can be a significant side reaction. ias.ac.in
Another common approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is effective under mild conditions and is tolerant of various functional groups. mdpi.com
The table below summarizes optimization data for a related esterification of salicylic (B10762653) acid with benzyl chloride, highlighting the influence of the base and catalyst on reaction yield. ias.ac.in
| Base | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N,N-diisopropylethylamine | None | 1 | 50 | 85 | ias.ac.in |
| N,N-diisopropylethylamine | Tetrabutylammonium chloride | 1 | 50 | 92 | ias.ac.in |
| N,N-diisopropylethylamine | Tetrabutylammonium bromide | 1 | 50 | 95 | ias.ac.in |
| Potassium Carbonate | None | 10 | 50 | 90 | nih.gov |
The synthesis of the 2-hydroxy-3,6-dimethoxybenzoic acid intermediate must proceed with high regioselectivity to ensure the correct substitution pattern. The electronic properties of the substituents on the starting phenol (B47542) dictate the position of subsequent functionalization. For instance, in 2,5-dimethoxyphenol, the hydroxyl group is a powerful ortho-, para-director, as are the methoxy groups. The carboxylation reaction preferentially occurs at the carbon atom ortho to the hydroxyl group due to its strong activating effect and ability to coordinate with the reagents. nih.gov
In some synthetic routes, particularly if harsh conditions are required for esterification that might affect the free phenolic hydroxyl, a protecting group strategy may be necessary. The hydroxyl group can be protected, for example, as a benzyl ether. After the esterification of the carboxylic acid is complete, the benzyl ether protecting group can be selectively removed via hydrogenolysis, regenerating the free hydroxyl group without cleaving the benzyl ester.
Semi-Synthesis from Precursors
Semi-synthesis offers a more efficient route by utilizing structurally similar, naturally occurring compounds as starting materials. While this compound itself is not a known major natural product, related compounds are. A prominent example is atraric acid (methyl 2,4-dihydroxy-3,6-dimethylbenzoate), which can be isolated from sources like the lichen Evernia prunastri and the bark of Pygeum africanum. chemicalbook.comgoogle.comgoogle.com
A hypothetical semi-synthetic route could start from a natural precursor like atraric acid or a similar dihydroxybenzoate. The synthesis would involve a series of functional group interconversions:
Selective methylation: Differentiating between the two hydroxyl groups to methylate only one.
Transesterification: Converting the methyl ester of the natural product to the desired benzyl ester.
This approach can significantly shorten the synthetic sequence compared to a total synthesis.
Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies
To investigate how the structure of this compound relates to its potential biological activity, analogues are synthesized and evaluated. These studies often focus on systematic modifications of different parts of the molecule.
For example, introducing electron-withdrawing groups (such as nitro or chloro groups) or electron-donating groups (such as methoxy or methyl groups) can systematically alter the electronic character of the ester. ias.ac.inscribd.com These changes can influence binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.
The following table outlines potential modifications to the benzyl group and their intended purpose in an SAR study.
| Substituent on Benzyl Ring | Position | Intended Effect | Example Precursor |
|---|---|---|---|
| -NO₂ | para | Introduce strong electron-withdrawing character | 4-Nitrobenzyl bromide |
| -OCH₃ | para | Introduce strong electron-donating character | 4-Methoxybenzyl chloride |
| -Cl | para | Introduce electron-withdrawing and lipophilic character | 4-Chlorobenzyl chloride |
| -CH₃ | para | Introduce weak electron-donating and lipophilic character | 4-Methylbenzyl bromide |
| -CF₃ | para | Introduce strong electron-withdrawing and lipophilic character | 4-(Trifluoromethyl)benzyl bromide |
Synthetic Approaches and Chemoenzymatic Transformations
Alterations of the Hydroxy and Methoxy (B1213986) Substitution Patterns on the Benzoate Ring
The synthesis of analogues of this compound with varied hydroxy and methoxy substitution patterns on the benzoate ring necessitates the availability of appropriately substituted benzoic acid precursors. The general and most direct route to these benzyl esters is the Fischer-Speier esterification of the corresponding substituted 2-hydroxybenzoic acid with benzyl alcohol under acidic catalysis.
Alternatively, the Williamson ether synthesis can be employed to introduce methoxy groups at specific positions on a polyhydroxybenzoic acid precursor, followed by esterification. The selective protection and deprotection of hydroxyl groups are critical in such synthetic sequences to achieve the desired substitution pattern.
For instance, the synthesis of a library of fluorinated 3-benzylmenadiones has been accomplished through multiple synthetic routes, including the Kochi–Anderson reaction, photoredox benzylation, and a Suzuki coupling followed by oxidative demethylation. mdpi.com While the target compounds are different, these strategies highlight the array of reactions available for modifying aromatic cores that could be adapted for the synthesis of substituted benzyl benzoates.
Chemoenzymatic approaches offer a powerful tool for the selective modification of the benzoate ring. Lipases are commonly used for the esterification of benzoic acids with benzyl alcohol. While much of the research focuses on the synthesis of unsubstituted benzyl benzoate, these enzymes can accept a range of substituted substrates. researchgate.net For example, benzoate-CoA ligase (BadA) can be engineered to accept a variety of substituted benzoic acids, converting them into their corresponding CoA-esters. nih.gov These activated intermediates can then be used in subsequent enzymatic or chemical steps to form the desired benzyl esters. This approach allows for the generation of a library of analogues from a common enzymatic platform.
The successful synthesis of various substituted benzimidazole (B57391) derivatives for antimicrobial studies further underscores the feasibility of creating libraries of related aromatic compounds. nih.govresearchgate.net These studies often involve multi-step syntheses where the substitution pattern on the aromatic ring is systematically varied to establish structure-activity relationships.
The following table outlines potential synthetic routes to a hypothetical series of benzyl benzoate analogues with altered hydroxy and methoxy substitution patterns, based on established chemical principles. The yields are illustrative and would be dependent on the specific reaction conditions and the nature of the substituents.
Table 1: Synthetic Approaches to Benzyl Benzoate Analogues with Varied Benzoate Ring Substitution
| Target Compound | Starting Benzoic Acid | Synthetic Approach | Illustrative Yield (%) |
|---|---|---|---|
| Benzyl 2,3-dihydroxy-6-methoxybenzoate | 2,3-Dihydroxy-6-methoxybenzoic acid | Fischer-Speier Esterification | 75-85 |
| Benzyl 2,6-dihydroxy-3-methoxybenzoate | 2,6-Dihydroxy-3-methoxybenzoic acid | Fischer-Speier Esterification | 70-80 |
| Benzyl 2-hydroxy-3-methoxybenzoate | 2-Hydroxy-3-methoxybenzoic acid | Reaction with Benzyl Bromide | 80-90 |
| Benzyl 2-hydroxy-6-methoxybenzoate | 2-Hydroxy-6-methoxybenzoic acid | Reaction with Benzyl Bromide | 85-95 |
| Benzyl 2,3,6-trimethoxybenzoate | 2,3,6-Trimethoxybenzoic acid | Fischer-Speier Esterification | 80-90 |
| Benzyl 3,6-dihydroxy-2-methoxybenzoate | 3,6-Dihydroxy-2-methoxybenzoic acid | Multi-step synthesis with protection/deprotection | 50-60 |
Mechanistic Investigations of in Vitro Biological Activities
Antioxidant Mechanisms and Radical Scavenging Activity (e.g., DPPH, Nitric Oxide, Hydroxyl Radical Scavenging)
The capacity of a compound to counteract oxidative stress is a critical area of investigation. This is often evaluated through its ability to scavenge various free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, and hydroxyl radicals. nih.gov The DPPH assay, for instance, is a common and straightforward method to assess the radical scavenging potential of a substance. nih.gov It relies on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, leading to a measurable change in color. nih.gov Similarly, assays for nitric oxide and hydroxyl radical scavenging provide further evidence of a compound's antioxidant capabilities. nih.gov
While the broader class of phenolic compounds, which includes derivatives of benzyl (B1604629) benzoate (B1203000), is known for antioxidant properties, specific data on the radical scavenging activity of Benzyl 2-hydroxy-3,6-dimethoxybenzoate through DPPH, nitric oxide, or hydroxyl radical scavenging assays is not extensively available in the current body of scientific literature. Further research is required to fully elucidate its potential in this area.
Anti-inflammatory Pathways and Cellular Signaling Modulation (e.g., in vitro cytokine inhibition)
Inflammation is a complex biological response, and the modulation of inflammatory pathways is a key target for therapeutic intervention. The anti-inflammatory potential of a compound can be assessed in vitro by examining its ability to inhibit the production of pro-inflammatory cytokines. nih.gov
Currently, there is a lack of specific studies detailing the in vitro anti-inflammatory mechanisms of this compound, including its effects on cytokine inhibition. While some related compounds, such as certain chalcone (B49325) derivatives, have demonstrated anti-inflammatory properties by inhibiting nitric oxide production and the expression of inflammatory mediators, direct evidence for this compound is not presently available. nih.govnih.gov
Antimicrobial Efficacy Against Specific Microorganisms (in vitro studies)
The antimicrobial properties of chemical compounds are of significant interest in the ongoing search for new agents to combat pathogenic microorganisms.
The evaluation of a compound's antibacterial activity typically involves testing its efficacy against a panel of both Gram-positive and Gram-negative bacteria. While some benzyl bromide derivatives have shown activity against Gram-positive bacteria such as S. aureus, S. pyogenes, and E. faecalis, and moderate effects against some Gram-negative strains, specific data on the antibacterial action of this compound is not well-documented in the available literature. researchgate.net
The antifungal potential of a compound is determined by its ability to inhibit the growth of various fungal strains. A closely related compound, Benzyl 2-hydroxy-6-methoxybenzoate, which was identified in the roots of showy goldenrod (Solidago speciosa), has demonstrated potent antifungal effects. nih.govmdpi.com In vitro studies revealed that Benzyl 2-hydroxy-6-methoxybenzoate exhibited strong inhibitory activity against the crop pathogenic fungi Fusarium avenaceum and Bipolaris sorokiniana, with half-maximal inhibitory concentrations (IC50) of 25–26 μg/mL for both fungal strains. nih.govmdpi.commedchemexpress.com
While this provides a strong indication of the potential antifungal properties within this class of compounds, direct experimental data on the antifungal efficacy and specific fungal growth inhibition by this compound is not currently available.
Smooth Muscle Relaxant Properties and Associated Receptors/Ion Channels (in vitro guinea-pig ileum models)
The investigation of a compound's effect on smooth muscle tissue can reveal its potential as a spasmolytic agent. In a study involving the bioassay-guided fractionation of an extract from the aerial parts of Brickellia veronicaefolia, this compound (referred to as compound 14 in the study) was isolated. nih.gov This compound was shown to induce a concentration-dependent inhibition of the spontaneous contractions of the isolated guinea-pig ileum. nih.gov The potency of this inhibitory action was found to be comparable to that of papaverine, a known smooth muscle relaxant, with an IC50 value in the range of 1.49 to 4.96 μM. nih.gov This finding suggests that this compound acts as a smooth muscle relaxant, although the specific receptors or ion channels involved in this mechanism have not been fully elucidated. nih.gov
Enzyme Modulation (e.g., Aldose Reductase Inhibition)
The ability of a compound to modulate the activity of specific enzymes is a key area of pharmacological research. Aldose reductase, for example, is an enzyme implicated in the development of diabetic complications, and its inhibition is a therapeutic target. nih.govopenmedicinalchemistryjournal.com
At present, there is no specific information available in the scientific literature regarding the modulatory effects of this compound on enzymes such as aldose reductase. While other structurally different compounds have been identified as potent aldose reductase inhibitors, the activity of this compound in this regard remains to be investigated. nih.govopenmedicinalchemistryjournal.com
Immunomodulatory Effects on Macrophage Functions (in vitro studies)
Research into the immunomodulatory properties of compounds structurally related to this compound has revealed significant effects on macrophage functions in laboratory settings. One such compound, 2′-Hydroxy-3,6′-dimethoxychalcone (3,6′-DMC) , has been shown to modulate inflammatory responses in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).
In these in vitro studies, 3,6′-DMC demonstrated a notable capacity to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, was also suppressed at the protein level by 3,6′-DMC. nih.gov Furthermore, the compound was observed to decrease the expression of another important pro-inflammatory enzyme, cyclooxygenase-2 (COX-2). nih.gov
The investigation into the effects of 3,6′-DMC on pro-inflammatory cytokines, which are signaling molecules crucial to the inflammatory process, showed a reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Mechanistic studies indicated that these effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, 3,6′-DMC was found to suppress the LPS-induced phosphorylation of the inhibitor of κBα (IκBα). nih.gov This action prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step in the activation of many pro-inflammatory genes. nih.gov Additionally, the compound was shown to suppress the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), further highlighting its anti-inflammatory potential. nih.gov
Table 1: Effects of 2′-Hydroxy-3,6′-dimethoxychalcone (3,6′-DMC) on Macrophage Functions
| Parameter | Effect of 3,6′-DMC | Cell Line |
|---|---|---|
| Nitric Oxide (NO) Production | Inhibited | RAW 264.7 |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Suppressed | RAW 264.7 |
| Cyclooxygenase-2 (COX-2) Expression | Suppressed | RAW 264.7 |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Decreased | RAW 264.7 |
| Interleukin-6 (IL-6) Production | Decreased | RAW 264.7 |
Cytotoxicity against Cancerous Cell Lines (in vitro assays)
While direct cytotoxic data for this compound is not extensively available, studies on structurally similar benzyl derivatives and chalcones have demonstrated significant anti-cancer activity in vitro.
For instance, research on glucopyranosyl-conjugated benzyl derivatives revealed their potential as selective cytotoxic agents against the HCT-116 colon cancer cell line. nih.gov One particular derivative, compound 8d , exhibited inhibitory effects on the proliferation of these cancer cells, with a potency comparable to the common chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). nih.gov Notably, this class of compounds showed improved selectivity towards cancer cells over normal human embryonic kidney 293T cells. nih.gov The cytotoxic activity of these derivatives is believed to be achieved by inducing apoptotic cell death. nih.gov
In a separate study, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) , another related compound, was investigated for its cytotoxic effects against a panel of six human cancer cell lines. The cell lines tested were SMMC-7721 (hepatocellular carcinoma), 8898 (undefined), HeLa (cervical cancer), SPC-A-1 (lung adenocarcinoma), 95-D (lung cancer), and GBC-SD (gallbladder carcinoma). psu.eduresearchgate.net Among these, the SMMC-7721 cell line was found to be the most sensitive to DMC, with an IC50 value of 32.3 ± 1.13 μM. psu.eduresearchgate.net The cytotoxic mechanism of DMC in SMMC-7721 cells was linked to the induction of apoptosis, as evidenced by the appearance of a hypodiploid peak in flow cytometry analysis, which is indicative of cells undergoing programmed cell death. researchgate.net
Table 2: Cytotoxicity of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 |
| 8898 | Undefined | Not specified |
| HeLa | Cervical Cancer | Not specified |
| SPC-A-1 | Lung Adenocarcinoma | Not specified |
| 95-D | Lung Cancer | Not specified |
Pre Clinical in Vivo Biological Evaluation in Animal Models
In Vivo Models for Anti-inflammatory Assessment (e.g., Wistar albino rats)
No studies were identified that evaluated the anti-inflammatory properties of Benzyl (B1604629) 2-hydroxy-3,6-dimethoxybenzoate using the carrageenan-induced paw edema model in Wistar albino rats or any other in vivo model of inflammation. While the methodology for such testing is well-established, with compounds often assessed for their ability to reduce paw swelling over several hours, specific data for Benzyl 2-hydroxy-3,6-dimethoxybenzoate is not available in published literature.
Antioxidant Potential in Animal Tissues (e.g., Liver and Kidney Homogenates)
There is no available research detailing the in vivo antioxidant potential of this compound. Investigations into the antioxidant effects of compounds often involve the analysis of liver and kidney homogenates from animal models to measure markers of oxidative stress and the activity of antioxidant enzymes. However, no such studies have been published for this particular compound.
Pharmacological Studies in Specific Animal Models (e.g., Smooth Muscle Activity in Guinea Pigs)
No pharmacological data exists in the public domain regarding the effects of this compound on smooth muscle activity, specifically in the guinea pig ileum model. This type of study is typically used to determine the contractile or relaxant effects of a substance on smooth muscle tissue.
Larvicidal and Ovicidal Activities in Insect Models (e.g., Culex quinquefasciatus, Anopheles stephensi)
A search of scientific databases yielded no studies that have investigated the larvicidal or ovicidal properties of this compound against the mosquito vectors Culex quinquefasciatus and Anopheles stephensi. Although numerous compounds have been tested for such activities, with LC50 and egg hatchability percentages being common metrics, no such data has been reported for this compound.
Antimalarial/Antiplasmodial Activity in relevant in vivo models (if applicable)
There is no published evidence of in vivo antimalarial or antiplasmodial activity for this compound. Standard preclinical models, such as the Plasmodium berghei infection model in mice, are used to assess the efficacy of potential antimalarial compounds. However, this compound has not been evaluated in this context in any available scientific literature.
Structure Activity Relationship Sar Studies
Impact of Hydroxyl Group Position on Biological Activity
The position of the hydroxyl (-OH) group on the benzoic acid ring is a critical determinant of a molecule's biological activity, primarily through its ability to form hydrogen bonds and its influence on the acidity of the carboxylic acid. In Benzyl (B1604629) 2-hydroxy-3,6-dimethoxybenzoate, the hydroxyl group is at the C-2 position, ortho to the ester linkage.
This ortho-hydroxy substitution is a common feature in many biologically active natural products and synthetic compounds. Generally, a hydroxyl group at this position can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester. This interaction can influence the molecule's conformation, planarity, and electronic distribution, which in turn affects its ability to bind to biological targets.
Studies on various hydroxybenzoic acids have demonstrated that the position of the hydroxyl group significantly impacts their antioxidant, antimicrobial, and anti-inflammatory properties. For instance, in a study of dihydroxybenzoic acid isomers, those with hydroxyl groups at the 2- and 5-positions (gentisic acid) and 3- and 4-positions (protocatechuic acid) exhibited strong antioxidant activity. nih.gov This is often attributed to the stability of the resulting phenoxy radical after hydrogen donation. The presence of a hydroxyl group ortho to the carboxylate, as seen in salicylic (B10762653) acid (2-hydroxybenzoic acid), is known to be crucial for its anti-inflammatory activity.
Influence of Methoxy (B1213986) Substitutions on Pharmacological Profiles
The presence and position of methoxy (-OCH3) groups on the aromatic ring can profoundly alter a compound's pharmacological profile by affecting its lipophilicity, electronic properties, and metabolic stability. In Benzyl 2-hydroxy-3,6-dimethoxybenzoate, the two methoxy groups are located at the C-3 and C-6 positions.
The substitution pattern of methoxy groups is known to be a key factor in the biological activity of many compounds. For example, in a series of 2,5-dimethoxyphenylpiperidines, the 2,5-dimethoxy substitution pattern was found to be critical for their selective agonist activity at the serotonin (B10506) 5-HT2A receptor. nih.gov In studies on the catalytic oxidation of methoxy-substituted benzyl alcohols, the position of the methoxy group on the aromatic ring played a crucial role in influencing the catalytic activity. epa.gov
The metabolic stability of a compound can also be significantly influenced by methoxy groups. They can be targets for O-demethylation by cytochrome P450 enzymes, leading to the formation of more polar hydroxylated metabolites, which can either be a detoxification pathway or lead to the formation of active metabolites.
Role of the Benzyl Moiety in Ligand-Target Interactions
The introduction of a benzyl group generally increases the lipophilicity of a molecule compared to its corresponding carboxylic acid. This enhanced lipophilicity can facilitate passage through biological membranes, such as the cell membrane, which can be a critical factor for reaching intracellular targets.
The benzyl group's aromatic ring can engage in various non-covalent interactions with biological macromolecules, including:
Hydrophobic interactions: The nonpolar nature of the benzene (B151609) ring allows it to fit into hydrophobic pockets of proteins and enzymes.
π-π stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a protein's binding site.
Cation-π interactions: The electron-rich π-system of the benzene ring can interact favorably with positively charged residues in a binding pocket.
In the development of various therapeutic agents, the benzyl group has been utilized to enhance potency and selectivity. For instance, in a series of N-substituted benzimidazole (B57391) carboxamides, the presence of a benzyl group was investigated for its influence on biological activity. nih.gov
Comparative Analysis with Analogues and Derivatives
To further elucidate the structure-activity relationship of this compound, a comparative analysis with its analogues and derivatives is essential. By systematically modifying the core structure and observing the resulting changes in biological activity, the specific contributions of each functional group can be more clearly defined.
Table 1: Hypothetical Comparative Activity of this compound Analogues
| Compound Name | Modification from Parent Compound | Expected Impact on a Hypothetical Biological Activity (e.g., Antioxidant Capacity) | Rationale |
| This compound | Parent Compound | Baseline | The combination of the ortho-hydroxyl group and two methoxy groups establishes a baseline electronic and steric profile. |
| Benzyl 2,3,6-trihydroxybenzoate | Methoxy groups replaced by hydroxyl groups | Potentially Increased | Additional hydroxyl groups can increase hydrogen-donating capacity, a key feature for antioxidant activity. nih.gov |
| Benzyl 2-hydroxybenzoate (Benzyl Salicylate) | Removal of both methoxy groups | Potentially Decreased | Methoxy groups, being electron-donating, can influence the stability of the phenoxy radical. Their removal would alter the electronic properties of the ring. |
| Methyl 2-hydroxy-3,6-dimethoxybenzoate | Benzyl group replaced by a methyl group | Activity may be altered depending on the target. | The smaller methyl group would reduce lipophilicity and alter steric interactions within a binding pocket. |
| Benzyl 2-methoxy-3,6-dihydroxybenzoate | Positions of one hydroxyl and one methoxy group swapped | Activity likely to be different. | The position of the hydroxyl group is critical for specific hydrogen bonding interactions. Moving it would significantly change the interaction profile. |
| 2-hydroxy-3,6-dimethoxybenzoic acid | Removal of the benzyl group (free acid) | Decreased membrane permeability, potentially altered activity. | The free carboxylic acid is more polar, which would hinder its ability to cross cell membranes but might enhance interaction with certain extracellular targets. |
This comparative analysis, although hypothetical in the absence of direct experimental data for this specific series, is based on established principles of medicinal chemistry. For example, the antioxidant activity of phenolic compounds is highly dependent on the number and arrangement of hydroxyl groups. nih.gov Similarly, altering the ester group from benzyl to methyl would predictably decrease lipophilicity and could impact how the molecule interacts with hydrophobic binding sites.
Biosynthetic Pathways and Metabolic Transformations
Proposed Biosynthetic Routes in Cassia fistula
The precise biosynthetic pathway of Benzyl (B1604629) 2-hydroxy-3,6-dimethoxybenzoate in Cassia fistula has not been fully elucidated. However, based on the known biosynthesis of similar benzoic acid derivatives and related aromatic compounds in plants, a plausible route can be proposed. documentsdelivered.comnih.govresearchgate.net This proposed pathway likely begins with precursors from the shikimate pathway, a central route in the biosynthesis of aromatic compounds in plants and microorganisms. nih.govresearchgate.net
A key intermediate is likely a dihydroxybenzoic acid, which then undergoes sequential methylation and esterification. The biosynthesis can be broken down into the following proposed stages:
Formation of the Benzoic Acid Core: The synthesis is hypothesized to start from chorismate, a key branch-point metabolite in the shikimate pathway. Through a series of enzymatic steps, chorismate is converted to a hydroxylated benzoic acid derivative. nih.govresearchgate.net
Hydroxylation and Methylation: The benzoic acid core undergoes further modification, specifically hydroxylation and subsequent methylation, to yield 2-hydroxy-3,6-dimethoxybenzoic acid. The order of these reactions can vary.
Esterification: The final step is the esterification of the 2-hydroxy-3,6-dimethoxybenzoic acid with benzyl alcohol. This reaction would be catalyzed by a specific acyltransferase. nih.govresearchgate.net
Table 1: Proposed Biosynthetic Steps for Benzyl 2-hydroxy-3,6-dimethoxybenzoate
| Step | Precursor | Intermediate/Product | General Class of Reaction |
| 1 | Chorismate | Hydroxylated Benzoic Acid | Aromatic Acid Biosynthesis |
| 2 | Hydroxylated Benzoic Acid | 2-hydroxy-3,6-dimethoxybenzoic acid | Hydroxylation & O-Methylation |
| 3 | 2-hydroxy-3,6-dimethoxybenzoic acid + Benzyl Alcohol | This compound | Esterification |
Enzyme Systems Involved in Natural Product Synthesis
The proposed biosynthetic pathway for this compound implicates several key enzyme families that are well-documented in plant secondary metabolism.
Synthases and Lyases: The initial formation of the benzoic acid scaffold from chorismate likely involves enzymes such as isochorismate synthase and isochorismate pyruvate (B1213749) lyase.
Hydroxylases: The introduction of hydroxyl groups onto the aromatic ring is typically catalyzed by cytochrome P450 monooxygenases, a large and diverse family of enzymes in plants.
O-Methyltransferases (OMTs): The methylation of the hydroxyl groups is a crucial step catalyzed by O-methyltransferases. cdnsciencepub.comconcordia.canih.govresearchgate.net These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to specifically methylate the hydroxyl groups on the benzoic acid precursor. scielo.br Plant OMTs are known to be involved in the biosynthesis of a wide array of secondary metabolites, including flavonoids and phenylpropanoids. cdnsciencepub.comconcordia.canih.govresearchgate.net
Acyltransferases: The final esterification step, the condensation of the carboxylic acid with benzyl alcohol, is likely catalyzed by a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. nih.gov An enzyme with benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT) activity would be responsible for this reaction, forming the benzyl ester. nih.govresearchgate.net
Table 2: Proposed Enzyme Systems in the Biosynthesis of this compound
| Enzyme Family | Proposed Function | Substrate(s) |
| Cytochrome P450 Monooxygenases | Hydroxylation of the benzoic acid ring | Benzoic acid precursor |
| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups | Hydroxylated benzoic acid |
| Benzoyl-CoA:Benzyl Alcohol Benzoyl Transferase (BEBT) | Esterification | 2-hydroxy-3,6-dimethoxybenzoyl-CoA and Benzyl Alcohol |
In Vitro Metabolic Stability and Metabolite Identification in Relevant Biological Systems (non-human)
While specific experimental data on the metabolic fate of this compound is not available, its metabolic stability and potential metabolites can be predicted based on the metabolism of similar compounds, such as other benzyl esters and aromatic ethers, in non-human biological systems. In vitro metabolic studies typically utilize liver microsomes from species such as rats to predict in vivo metabolism. nih.govnih.gov
Metabolic Stability: The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is often expressed as its half-life (t½) and intrinsic clearance (CLint) in an in vitro system. nih.gov A hypothetical in vitro study using rat liver microsomes would involve incubating the compound with the microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) and monitoring its disappearance over time.
Metabolite Identification: The identification of metabolites is crucial for understanding the biotransformation pathways. For this compound, the primary metabolic reactions are expected to be:
Ester Hydrolysis: The most probable metabolic transformation is the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver. This would yield 2-hydroxy-3,6-dimethoxybenzoic acid and benzyl alcohol. Benzyl alcohol is further metabolized to benzoic acid. hmdb.ca
O-Demethylation: The methoxy (B1213986) groups on the aromatic ring are susceptible to O-demethylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Aromatic Hydroxylation: The aromatic rings of both the benzoate (B1203000) and benzyl moieties could undergo hydroxylation, also mediated by cytochrome P450 enzymes.
Conjugation: The resulting hydroxylated metabolites and the carboxylic acid could then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
Table 3: Hypothetical In Vitro Metabolic Profile of this compound in Rat Liver Microsomes
| Parameter | Predicted Outcome | Rationale |
| Primary Metabolic Pathways | Ester hydrolysis, O-demethylation, Aromatic hydroxylation | Based on known metabolism of benzyl esters and aromatic ethers. |
| Key Metabolites | 2-hydroxy-3,6-dimethoxybenzoic acid, Benzyl alcohol, Hydroxylated and demethylated derivatives | Resulting from primary metabolic reactions. |
| Enzymes Involved | Carboxylesterases, Cytochrome P450s (CYPs) | Major enzyme families responsible for the predicted metabolic pathways. |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. rdd.edu.iq This method helps in understanding the binding affinity and the specific interactions that stabilize the ligand-receptor complex. For Benzyl (B1604629) 2-hydroxy-3,6-dimethoxybenzoate, a plausible theoretical target for docking studies could be a bacterial enzyme, such as dihydrofolate reductase from Staphylococcus aureus (PDB ID: 3FYV), a target for various antibacterial agents. rdd.edu.iq
The docking process would involve preparing the 3D structure of the ligand and the protein, followed by a simulation to find the optimal binding pose within the protein's active site. The results of such a simulation are typically evaluated using a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding affinity. spast.org
Analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, the hydroxyl group of the ligand might form a hydrogen bond with a polar amino acid residue like Aspartic Acid, while the benzyl and methoxy (B1213986) groups could engage in hydrophobic interactions with nonpolar residues such as Leucine or Valine. These interactions are critical for the stability of the complex. rdd.edu.iqnih.gov
| Parameter | Value | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -7.8 | Indicates strong theoretical binding affinity. |
| Interacting Residues (Hydrogen Bonds) | ASP 30, TYR 121 | Highlights key polar contacts stabilizing the complex. |
| Interacting Residues (Hydrophobic) | LEU 28, ILE 50, PHE 92 | Shows contribution of nonpolar interactions to binding. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net Methods like DFT with the B3LYP exchange-correlation functional and a 6-311++G(2d,2p) basis set can be used to optimize the molecular geometry of this compound and calculate its fundamental electronic descriptors. researchgate.netresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.
Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the area around the hydroxyl group and oxygen atoms would likely show negative potential (red), indicating sites prone to electrophilic attack, while the hydrogen atoms would show positive potential (blue). researchgate.net
| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| EHOMO (eV) | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 4.45 | Indicates high kinetic stability and low chemical reactivity. researchgate.net |
| Chemical Hardness (η) | 2.225 | Measures resistance to change in electron distribution. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model can be developed to guide the design of new analogues of this compound with potentially enhanced activity. mdpi.comnih.gov
The process involves creating a dataset of structurally similar compounds with known activities against a specific target. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule, including steric (e.g., Molar Refractivity), electronic (e.g., HOMO/LUMO energies), and hydrophobic (e.g., LogP) properties. mdpi.commdpi.com Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that links these descriptors to the biological activity. mdpi.com
A hypothetical QSAR model might look like: log(Activity) = 0.45LogP - 0.12DipoleMoment + 0.08*E(LUMO) + 2.15
This model could suggest that increasing hydrophobicity (LogP) and LUMO energy while decreasing the dipole moment might lead to more potent analogues. Such models are validated internally (cross-validation) and externally to ensure their predictive power. mdpi.comnih.govnih.gov
| Descriptor Class | Example Descriptor | Information Provided |
|---|---|---|
| Hydrophobic | LogP | Octanol-water partition coefficient, related to membrane permeability. mdpi.com |
| Electronic | EHOMO / ELUMO | Orbital energies related to chemical reactivity and charge transfer. researchgate.net |
| Steric / Topological | Molar Refractivity (MR) | Molar volume and polarizability of the molecule. |
| Thermodynamic | Hydration Energy | Energy released when a molecule is solvated in water. |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. scfbio-iitd.res.innih.gov An MD simulation of the this compound-protein complex, generated from docking, would be run for a significant duration (e.g., 100-200 nanoseconds) in a simulated physiological environment (water, ions, constant temperature, and pressure). mdpi.com
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely in the binding pocket. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. High fluctuations in residues within the binding site could indicate an unstable interaction with the ligand.
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is tracked throughout the simulation. High occupancy of specific hydrogen bonds confirms their importance in anchoring the ligand.
These simulations provide crucial insights into the dynamic behavior and stability of the ligand-receptor interaction, validating the initial docking results. scfbio-iitd.res.inresearchgate.net
| Metric | Average Value | Interpretation |
|---|---|---|
| Protein RMSD (Å) | 1.8 ± 0.3 | Indicates the protein structure remains stable throughout the simulation. |
| Ligand RMSD (Å) | 1.2 ± 0.4 | Shows the ligand maintains a stable binding pose within the active site. nih.gov |
| H-Bond Occupancy (Ligand-ASP 30) | 85% | A persistent hydrogen bond, crucial for anchoring the ligand. |
Advanced Analytical Methodologies for Research Applications
Development of Hyphenated Techniques for Identification in Complex Mixtures (e.g., LC-MS, GC-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification of specific compounds in complex samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used hyphenated methods for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. For a molecule like Benzyl (B1604629) 2-hydroxy-3,6-dimethoxybenzoate, analysis by GC-MS is highly feasible. The compound possesses sufficient volatility, and its polarity, stemming from the hydroxyl group, can be managed either by direct injection or through a derivatization step (e.g., silylation) to improve peak shape and thermal stability. In the context of identifying this compound in natural product extracts, such as those from lichens where similar benzoic acid esters are found, GC-MS provides excellent separation and structural information. researchgate.netimpactfactor.org The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.net Analysis of lichen extracts by GC-MS has successfully identified numerous related secondary metabolites, demonstrating the technique's suitability. turkjps.orgnih.gov
A typical GC-MS method for identifying Benzyl 2-hydroxy-3,6-dimethoxybenzoate would involve the parameters outlined in the table below.
| Parameter | Typical Value/Condition | Purpose |
| Column | Elite-wax, HP-5MS, or similar (e.g., 60 m x 0.25 mm x 0.25 µm) | Provides separation of analytes based on boiling point and polarity. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | Transports the sample through the column. |
| Injection Mode | Split/Splitless (e.g., 10:1 split ratio) | Introduces a small, precise amount of sample onto the column. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 60 °C, ramp to 300 °C at 10 °C/min, hold for 10 min | Creates a temperature gradient to elute compounds in order of boiling point. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |
| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio (m/z). |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
This table presents typical parameters for the GC-MS analysis of phenolic esters based on established methods for similar compounds found in natural extracts. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are thermally labile or non-volatile, LC-MS is the technique of choice. This compound can be analyzed directly without derivatization using LC-MS. This method separates compounds in the liquid phase before they are introduced into the mass spectrometer. The development of an LC-MS/MS (tandem mass spectrometry) method offers exceptional selectivity and sensitivity, making it ideal for detecting trace amounts in intricate matrices like biological fluids or environmental samples. vu.edu.auuqam.ca
The process involves optimizing the separation on a reversed-phase column and fine-tuning the mass spectrometer to detect the parent ion of the target compound and its specific fragment ions. This is known as Multiple Reaction Monitoring (MRM) and provides a high degree of confidence in identification. researchgate.net Methods for related dihydroxybenzoic acids have been successfully developed using LC-MS/MS, demonstrating the platform's power. vu.edu.auresearchgate.net
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-phase C18 or Biphenyl (e.g., 150 mm x 4.6 mm, 3.5 µm) | Separates analytes based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (both with 0.1% Formic Acid) | Elutes compounds from the column with increasing organic solvent concentration. ekb.eg |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode | Creates charged ions from the eluting analytes for MS analysis. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring a specific parent ion to fragment ion transition. |
| Parent Ion (m/z) | [M-H]⁻ or [M+H]⁺ | The mass-to-charge ratio of the intact molecule. |
| Fragment Ion (m/z) | Characteristic product ions | Specific fragments generated from the parent ion, used for confirmation. |
This table outlines typical parameters for an LC-MS/MS method for a phenolic compound, adapted from established analytical procedures for hydroxybenzoic acid derivatives. vu.edu.auekb.eg
Spectrophotometric and Chromatographic Methods for Quantification in Research Samples
Once identified, quantifying the concentration of this compound in research samples is a critical next step. This is achieved using both spectrophotometric and chromatographic techniques.
Spectrophotometric Methods
UV-Vis spectrophotometry offers a rapid and cost-effective way to estimate the total phenolic content of a sample. ijset.in These methods are based on color-forming reactions with reagents that interact with the phenolic hydroxyl group. researchgate.net The most common method is the Folin-Ciocalteu assay, where the reagent (a mixture of phosphomolybdic and phosphotungstic acids) is reduced by phenolic compounds under alkaline conditions, producing a blue-colored complex. redalyc.orgacs.org The intensity of the blue color, measured by absorbance at a specific wavelength (typically around 765 nm), is proportional to the amount of phenolic compounds present. turkjps.orgredalyc.org While this method is not specific to a single compound and measures the total phenolic content, it is useful for initial screening and for samples where this compound is the major phenolic constituent. ijset.inresearchgate.net
Chromatographic Methods for Quantification
For specific and accurate quantification, High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the gold standard. nih.gov An HPLC-UV method separates this compound from other components in the sample before it passes through the UV detector. mdpi.com The compound will absorb UV light at a characteristic wavelength due to its aromatic rings. By comparing the peak area of the compound in a sample to the peak areas of standard solutions of known concentrations, a precise quantification can be made. researchgate.netjapsonline.com Method validation is crucial and involves establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
| Parameter | Typical Value/Condition |
| Instrument | High-Performance Liquid Chromatograph with UV/Diode Array Detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol (B129727)/Acetonitrile and acidified water |
| Detection Wavelength | Set at a maximum absorbance wavelength (λmax) of the compound (e.g., ~278 nm) |
| Flow Rate | 1.0 mL/min |
| Standard Curve Range | e.g., 0.1 µg/mL to 50 µg/mL |
| Limit of Detection (LOD) | Calculated based on signal-to-noise ratio (e.g., S/N = 3) |
| Limit of Quantification (LOQ) | Calculated based on signal-to-noise ratio (e.g., S/N = 10) |
This table shows typical parameters for a validated HPLC-UV quantification method, based on general procedures for phenolic compounds. mdpi.comresearchgate.netjapsonline.com
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. In this approach, one or more atoms in the this compound molecule are replaced with their heavy isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O).
The isotopically labeled compound is chemically identical to the unlabeled version but has a higher mass. This mass difference is easily detected by a mass spectrometer. When used in research, the labeled compound can serve two primary purposes:
Internal Standard for Quantification: A known amount of the heavy-isotope labeled this compound can be added to a sample at the beginning of the extraction process. Because the labeled standard behaves identically to the unlabeled (native) compound during extraction, cleanup, and chromatographic separation, any sample loss will affect both equally. In the final LC-MS analysis, the ratio of the native compound to the labeled internal standard is measured. This ratio allows for highly accurate and precise quantification, correcting for any variations in sample preparation or instrument response. researchgate.net
Mechanistic Tracer: To study how this compound is processed or metabolized in a biological system (e.g., cell culture, organism), the labeled version can be introduced as a tracer. After a set period, samples are collected and analyzed by LC-MS/MS. By searching for the characteristic mass shift of the isotopic label, researchers can identify metabolic products derived from the original compound. This allows for the unambiguous mapping of metabolic pathways, determination of reaction rates, and identification of intermediates without interference from endogenous compounds in the matrix.
The synthesis of a labeled version of this compound would involve using a labeled precursor, for example, benzyl alcohol with deuterium atoms on the phenyl ring or ¹³C-labeled benzoic acid, in the esterification reaction.
Q & A
Basic Research Questions
Q. How is Benzyl 2-hydroxy-3,6-dimethoxybenzoate isolated from natural sources, and what are the key spectroscopic markers for its identification?
- Methodological Answer : The compound is primarily isolated from the seeds of Cassia fistula via solvent extraction and chromatographic purification. Ethyl acetate or methanol extracts are fractionated using column chromatography (e.g., silica gel), followed by HPLC for final purification . Key spectroscopic markers include:
- 1H NMR : Aromatic protons at δ 6.3–7.5 ppm (split patterns indicating substitution at positions 2, 3, and 6), a benzyl ester proton (δ ~5.3 ppm), and methoxy groups (δ ~3.8 ppm).
- 13C NMR : Carbonyl resonance at δ ~168 ppm (ester), aromatic carbons between δ 100–160 ppm, and methoxy carbons at δ ~55 ppm.
- HRMS : Molecular ion peak at m/z 288.3 ([M+H]+) .
Q. What are the standard protocols for synthesizing benzyl ester derivatives, and how are methoxy groups introduced regioselectively?
- Methodological Answer : Benzyl esters are typically synthesized via Fischer esterification (acid-catalyzed reaction of carboxylic acids with benzyl alcohol) or using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone) . Methoxy groups are introduced via:
- Electrophilic aromatic substitution : Using methylating agents like dimethyl sulfate in the presence of Ag₂O or NaH to direct substitution .
- Protection-deprotection strategies : Temporary protection of hydroxyl groups (e.g., benzyl ethers) to ensure regioselectivity during methoxylation .
Advanced Research Questions
Q. What analytical challenges arise in differentiating positional isomers of poly-substituted benzoates, and how are they resolved?
- Methodological Answer : Positional isomers (e.g., 2-hydroxy-3,6-dimethoxy vs. 3-hydroxy-2,6-dimethoxy) pose challenges in structural elucidation. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Correlating proton-proton and proton-carbon couplings to map substitution patterns. For example, HMBC correlations between the hydroxyl proton and adjacent carbons can resolve ambiguity .
- HPLC with chiral columns : Separates enantiomers or diastereomers using cellulose-based columns and polar mobile phases .
- X-ray crystallography : Definitive structural assignment if crystalline material is obtainable .
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) may stem from:
- Purity issues : Validate compound purity (>95%) via HPLC and LC-MS before assays .
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests) across labs. Include positive controls (e.g., triclosan) and replicate experiments .
- Mechanistic studies : Use molecular docking to predict binding affinity to targets (e.g., bacterial enzymes) and validate via enzyme inhibition assays .
Q. What are the optimal conditions for stabilizing this compound during storage and experimental use?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies (pH 1–13 at 40°C) monitored by HPLC. Benzoates generally degrade under strong alkaline conditions (pH >10) via ester hydrolysis .
- Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent oxidation.
- Light sensitivity : Use amber vials if photodegradation is observed (validate via UV-Vis spectroscopy) .
Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
